molecular formula C18H14FN5O3 B2800624 4-(4-fluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034452-75-8

4-(4-fluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2800624
CAS No.: 2034452-75-8
M. Wt: 367.34
InChI Key: GFUSLKKGJTXCOS-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrrole ring, and an oxadiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the pyrrole ring. One common approach is to first synthesize 4-fluorophenylboronic acid, which can then be coupled with other intermediates to form the pyrrole ring. The oxadiazole moiety can be introduced through cyclization reactions involving hydrazine and carboxylic acids.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.

  • Reduction: : The pyrrole ring can be reduced to form pyrrolidine derivatives.

  • Substitution: : The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Pyrrolidine derivatives.

  • Substitution: : Substituted oxadiazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems, particularly in fluorescence imaging.

  • Medicine: : It has potential as a lead compound for drug development, especially in targeting specific biological pathways.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups Similar compounds may include other fluorophenyl derivatives, pyrrole-based compounds, and oxadiazole-containing molecules

List of Similar Compounds

  • 4-(4-fluorophenyl)benzoic acid

  • 4-(4-fluorophenyl)pyrrole

  • 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole derivatives

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O3/c1-10-6-14(23-26-10)17-22-16(27-24-17)9-21-18(25)15-7-12(8-20-15)11-2-4-13(19)5-3-11/h2-8,20H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUSLKKGJTXCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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